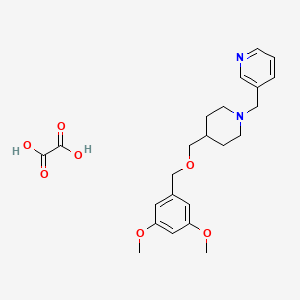
3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methyl]pyridine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.C2H2O4/c1-24-20-10-19(11-21(12-20)25-2)16-26-15-17-5-8-23(9-6-17)14-18-4-3-7-22-13-18;3-1(4)2(5)6/h3-4,7,10-13,17H,5-6,8-9,14-16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJWNSSEAAOJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC3=CN=CC=C3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate is a complex organic compound that combines a pyridine ring with various functional groups, including a piperidine moiety and a dimethoxybenzyl group. This unique structure suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 462.6 g/mol. The presence of the dimethoxy group enhances its solubility and may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2O6 |
| Molecular Weight | 462.6 g/mol |
| Structure | Pyridine with piperidine and dimethoxybenzyl groups |
Antimicrobial Properties
Research indicates that pyridine derivatives often exhibit significant antimicrobial activity. Compounds similar to this compound have been noted for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structural features of this compound may enhance its interaction with microbial targets, potentially leading to therapeutic applications in treating infections.
Antiviral Activity
Pyridine compounds have also shown promise in antiviral applications. The unique structure of this compound may allow it to interact with viral proteins or receptors, providing a pathway for therapeutic intervention against viruses such as SARS-CoV-2 .
The biological activity of this compound is likely mediated through its ability to interact with specific enzymes and receptors involved in disease pathways. For instance, the piperidine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neurological conditions . Further studies are needed to elucidate the exact mechanisms by which this compound exerts its biological effects.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study evaluating various pyridine derivatives, compounds structurally related to this compound demonstrated MIC values indicating strong antibacterial activity against E. coli and S. aureus .
- Antiviral Research : A review highlighted the potential of pyridine compounds in combating viral infections, particularly in the context of emerging diseases like COVID-19. The structural features of these compounds contribute to their efficacy in inhibiting viral replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


